

Introduction: Unveiling a Strategic Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (3-(4-Bromophenyl)oxetan-3-yl)methanol

CAS No.: 1188264-15-4

Cat. No.: B1501573

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(3-(4-Bromophenyl)oxetan-3-yl)methanol, identified by CAS Number 1188264-15-4, is a specialized chemical scaffold that has emerged as a high-value building block for researchers and scientists in drug development. Its structure, which uniquely combines a 3,3-disubstituted oxetane ring, a synthetically versatile bromophenyl moiety, and a primary alcohol, offers a powerful platform for crafting novel molecular architectures with enhanced pharmacological properties.

The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated tool in medicinal chemistry.^{[1][2]} Its incorporation into drug candidates can lead to significant improvements in key ADME (absorption, distribution, metabolism, and excretion) parameters.^{[2][3]} Specifically, the oxetane motif can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, while acting as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.^{[3][4][5]} This guide provides an in-depth analysis of **(3-(4-Bromophenyl)oxetan-3-yl)methanol**, covering its synthesis, characterization, strategic applications, and safe handling, designed for professionals engaged in the pursuit of next-generation therapeutics.

Physicochemical and Structural Analysis

The strategic value of **(3-(4-Bromophenyl)oxetan-3-yl)methanol** originates from its distinct structural features. The 3,3-disubstitution pattern on the oxetane ring is particularly crucial, as it imparts greater chemical stability compared to 2- or 3-monosubstituted oxetanes, which can be more susceptible to metabolic ring scission.^{[3][5]}

The molecule possesses three key functional handles for chemical diversification:

- The 4-Bromophenyl Group: A cornerstone for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents to explore the target's binding pocket.
- The Hydroxymethyl Group (-CH₂OH): A primary alcohol that serves as a nucleophile or can be readily converted into other functional groups such as ethers, esters, amines (via Mitsunobu or reductive amination), or oxidized to an aldehyde or carboxylic acid.
- The Oxetane Ring: A polar, rigid scaffold that introduces a desirable three-dimensional character into flat molecules, improving physicochemical properties and potentially providing novel interactions with biological targets.^[5]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1188264-15-4	[6]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[6]
Molecular Weight	243.10 g/mol	[6]
Appearance	Data not available; likely a solid or viscous oil	
Melting Point	Data not available	[7]
Boiling Point	Data not available	[7]

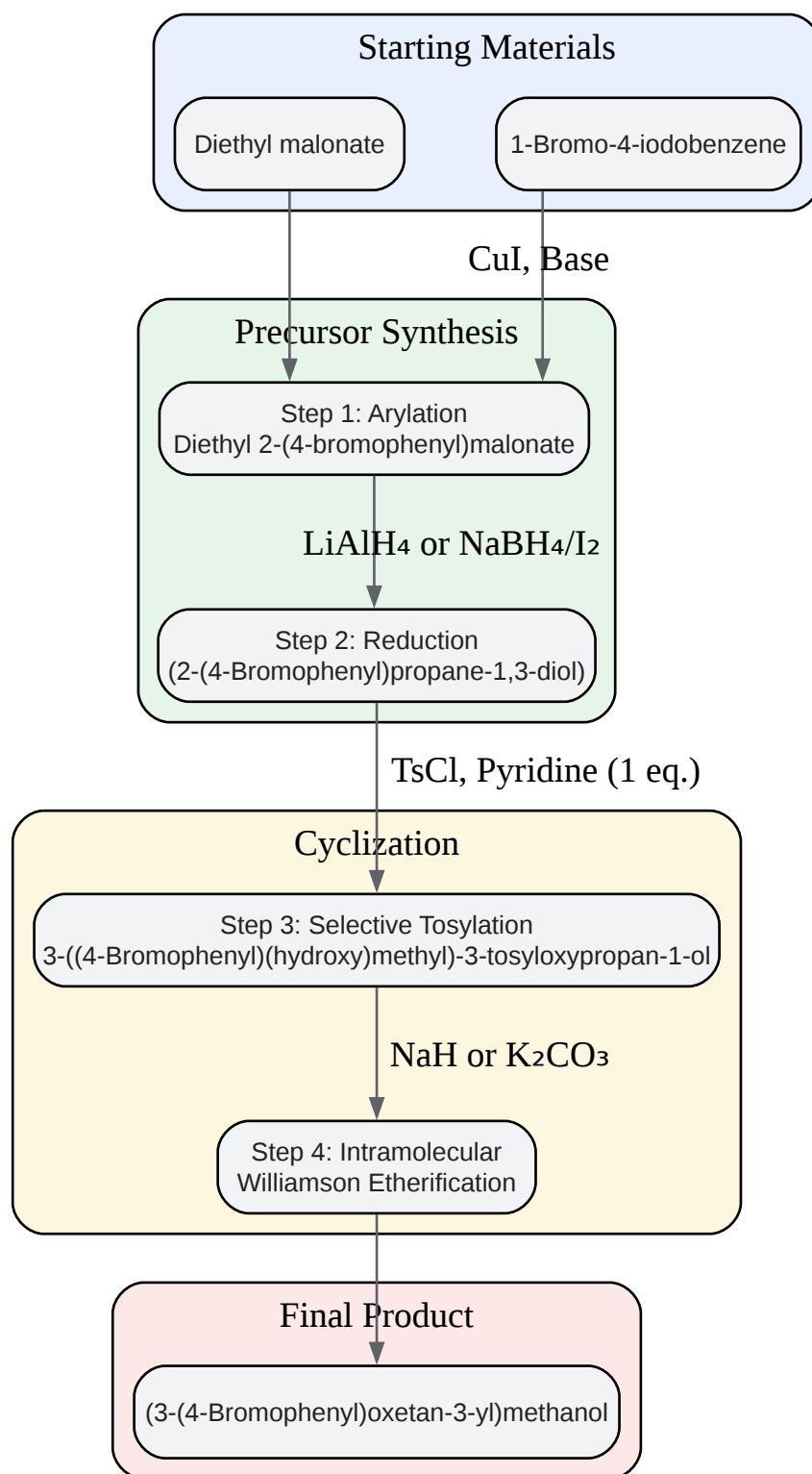
| Solubility | Data not available; expected to have moderate polarity [\[\[8\]](#) |

Synthesis and Mechanistic Considerations

The synthesis of 3,3-disubstituted oxetanes like the title compound typically relies on a robust intramolecular Williamson etherification. This strategic cyclization is the culmination of a multi-step sequence designed to construct the key 1,3-diol precursor.

Conceptual Synthesis Workflow

The logical approach involves building a propane-1,3-diol scaffold bearing the 4-bromophenyl group at the C2 position. One of the hydroxyl groups is then converted into a suitable leaving group (e.g., a tosylate) to facilitate the final ring closure by the remaining hydroxyl group under basic conditions.



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Fig. 1: Conceptual synthetic workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for synthesizing 3,3-disubstituted oxetanes.[3]

Step 1: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol

- To a stirred solution of diethyl 2-(4-bromophenyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminium hydride (LiAlH₄) (2.2 eq).
- Causality: LiAlH₄ is a powerful reducing agent necessary to convert both ester functionalities directly to primary alcohols. The reaction is performed at 0 °C to control the highly exothermic reaction.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
- Cool the mixture to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Monotosylation and Intramolecular Cyclization

- Dissolve the purified 2-(4-bromophenyl)propane-1,3-diol (1.0 eq) in pyridine at 0 °C.
- Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
- Causality: Using slightly more than one equivalent of TsCl under controlled temperature favors the formation of the mono-tosylated product. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

- Stir the reaction at 0 °C for 4-6 hours.
- Without isolating the intermediate, add powdered potassium hydroxide (KOH) (3.0 eq) and allow the mixture to stir at room temperature for an additional 12 hours.
- Causality: The strong base (KOH) deprotonates the remaining free hydroxyl group, which then acts as a nucleophile, displacing the tosylate group in an intramolecular S_N2 reaction to form the strained oxetane ring.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Self-Validation: Purify the final product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain **(3-(4-Bromophenyl)oxetan-3-yl)methanol**. Confirm identity and purity using the analytical methods described below.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized compound.

Table 2: Expected Analytical Data

Technique	Expected Observations
¹ H NMR	- Aromatic protons (AA'BB' system): Two doublets around δ 7.2-7.6 ppm. - Oxetane methylene protons (-CH ₂ -O-): Two doublets (AB quartet) around δ 4.5-4.9 ppm. - Hydroxymethyl protons (-CH ₂ OH): A singlet or doublet (if coupled to OH) around δ 3.7-4.0 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
¹³ C NMR	- Aromatic carbons: Signals in the δ 120-145 ppm range, including the carbon bearing the bromine (ipso-carbon) at the lower end of this range. - Quaternary oxetane carbon (C-Ar): Signal around δ 40-45 ppm. - Oxetane methylene carbons (-CH ₂ -O-): Signal around δ 75-80 ppm. - Hydroxymethyl carbon (-CH ₂ OH): Signal around δ 65-70 ppm.
Mass Spec.	Isotopic pattern for the molecular ion [M] ⁺ or [M+H] ⁺ showing two peaks of nearly equal intensity separated by 2 m/z units, characteristic of a monobrominated compound (e.g., 243 and 245).

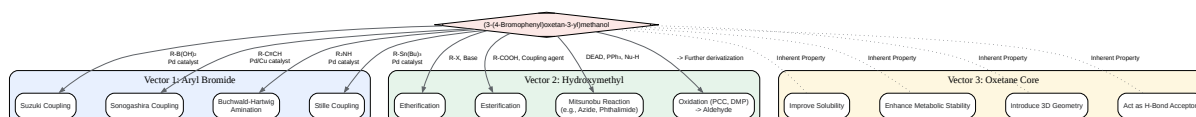
| IR Spec. | - Broad O-H stretch from the alcohol group (\sim 3400 cm⁻¹). - Aromatic C-H stretches (\sim 3000-3100 cm⁻¹). - Aliphatic C-H stretches (\sim 2850-2950 cm⁻¹). - C-O stretches (ether and alcohol) in the fingerprint region (\sim 980-1150 cm⁻¹). |

Applications in Drug Discovery

(3-(4-Bromophenyl)oxetan-3-yl)methanol is not merely a compound but a strategic platform for generating diverse libraries of drug-like molecules. Its utility lies in its "three-pronged" potential for diversification.

Privilege-Based Diversification

The molecule can be seen as a central scaffold from which three distinct vectors can be explored to probe the chemical space around a biological target. This approach is highly efficient in lead optimization campaigns.



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Fig. 2: Diversification potential of the scaffold.

Workflow in a Lead Optimization Campaign

- **Initial Hit Identification:** A high-throughput screen identifies a hit compound containing a simple phenyl or bromophenyl group.
- **Scaffold Hopping/Bioisosteric Replacement:** To improve poor solubility or metabolic instability associated with a gem-dimethyl or carbonyl group in the hit, chemists replace it with the (3-methanol-oxetan-3-yl) moiety using the title compound.
- **SAR Expansion via Cross-Coupling:** The bromophenyl group is used to rapidly generate an array of analogues. For instance, a Suzuki coupling library with various boronic acids can probe interactions in a hydrophobic pocket.
- **Probing Polar Interactions:** The hydroxymethyl group is functionalized to introduce hydrogen bond donors/acceptors. For example, etherification with a small PEG chain can further enhance solubility, while esterification can create a prodrug.
- **Pharmacokinetic Tuning:** The inherent properties of the oxetane core—polarity and metabolic stability—are leveraged to fine-tune the overall ADME profile of the lead series, resulting in

candidates with improved drug-like properties.[2][9]

Safety, Handling, and Storage

As a research chemical, comprehensive toxicological data for **(3-(4-Bromophenyl)oxetan-3-yl)methanol** is largely unavailable.[7] Therefore, standard prudent laboratory practices are mandatory.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]
- Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[7]
- First Aid:
 - Skin Contact: Immediately wash with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
 - Inhalation: Move the person to fresh air.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve incineration by a licensed chemical disposal company.
[7]

Conclusion

(3-(4-Bromophenyl)oxetan-3-yl)methanol is a testament to the evolution of medicinal chemistry, where scaffold design is as critical as functional group decoration. It provides a pre-validated, stable oxetane core that imparts favorable physicochemical properties while offering two orthogonal points for rapid and diverse chemical modification. For researchers and drug development professionals, this compound is not just another reagent; it is a strategic tool for

accelerating the discovery of safer, more effective medicines by navigating complex biological space with greater precision and efficiency.

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